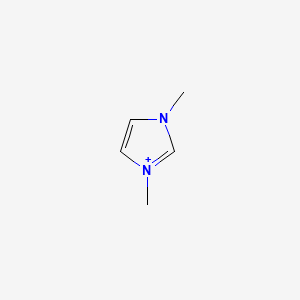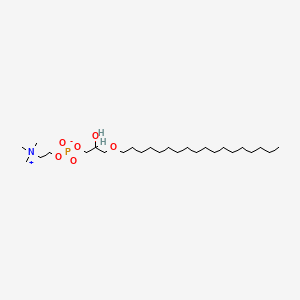
2-ヒドロキシ-3,6-ジメチル安息香酸
概要
説明
2-Hydroxy-3,6-dimethylbenzoic acid, also known as homoprotocatechuic acid (HPCA), is a naturally occurring organic acid found in various plants and fruits such as grapes, blueberries, and strawberries. HPCA has been the subject of numerous scientific studies due to its potential health benefits and therapeutic properties.
科学的研究の応用
化学的性質と識別
“2-ヒドロキシ-3,6-ジメチル安息香酸” は、CAS番号: 3921-12-8、分子量166.18の化学化合物です {svg_1}.
抗酸化/プロ酸化特性
この化合物は、抗酸化/プロ酸化特性について研究されています。 DPPH (2,2-ジフェニル-1-ピクリルヒドラジル)、ABTS (2,2'-アゾビス(3-エチルベンゾチアゾリン-6-スルホン酸)、FRAP (フェリック還元抗酸化力)、CUPRAC (カプリル還元抗酸化力)、およびトロロックス酸化などのさまざまなアッセイを使用して研究が行われました {svg_2}.
親油性
“2-ヒドロキシ-3,6-ジメチル安息香酸” の親油性は、実験的 (HPLC) および理論的方法の両方を使用して推定されました {svg_3}. この特性は、化合物が生物学的膜とどのように相互作用するか、そして体内での吸収と分布にどのように影響するかを決定する上で重要です。
抗菌活性
この化合物は、大腸菌 (E. coli)、緑膿菌 (P. aeruginosa)、黄色ブドウ球菌 (S. aureus)、枯草菌 (B. subtilis)、サルモネラ・エンテリティディス (S. enteritidis)、およびカンジダ・アルビカンス (C. albicans) {svg_4} などのさまざまな微生物に対する抗菌活性について試験されました。
細胞毒性
“2-ヒドロキシ-3,6-ジメチル安息香酸” の細胞毒性は、MDA-MB-231 および MCF-7 細胞株で研究されています {svg_5}. この特性は、がん治療における化合物の潜在能力を理解する上で重要です。
利尿活性
予備的な試験結果では、”2-ヒドロキシ-3,6-ジメチル安息香酸” の誘導体が利尿活性に適用する可能性があることが示されています {svg_6}.
Safety and Hazards
The compound is classified under the GHS07 category. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .
作用機序
Pharmacokinetics
The pharmacokinetic properties of 2-Hydroxy-3,6-dimethylbenzoic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w value of 1.34 (iLOGP), indicating moderate lipophilicity, which can influence its distribution and elimination .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-Hydroxy-3,6-dimethylbenzoic acid . For instance, its solubility, and therefore its bioavailability and efficacy, may be affected by the pH of the environment .
生化学分析
Biochemical Properties
2-Hydroxy-3,6-dimethylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain fungal enzymes, thereby exhibiting antifungal properties . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the methyl groups may contribute to hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.
Cellular Effects
2-Hydroxy-3,6-dimethylbenzoic acid affects various cellular processes. It has been observed to inhibit the growth of certain fungal cells by disrupting their cell wall synthesis . This compound can also influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For example, it may downregulate genes involved in cell division, leading to reduced cell proliferation. Furthermore, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-3,6-dimethylbenzoic acid involves its interaction with specific biomolecules. It binds to enzyme active sites, forming stable complexes that inhibit enzyme activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction. Additionally, the compound may induce conformational changes in proteins, affecting their function. Changes in gene expression can also result from the compound’s interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3,6-dimethylbenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light or air . Degradation products may form, which could have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3,6-dimethylbenzoic acid vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity without significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological activity is observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Hydroxy-3,6-dimethylbenzoic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit new activities. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of enzymes involved in fatty acid synthesis can reduce lipid accumulation in cells.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3,6-dimethylbenzoic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters or binding proteins may facilitate its uptake and distribution. The compound’s localization within cells can influence its activity, with higher concentrations in certain organelles potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of 2-Hydroxy-3,6-dimethylbenzoic acid can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could enhance its effects on cellular metabolism, while accumulation in the nucleus could influence gene expression. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.
特性
IUPAC Name |
2-hydroxy-3,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFDFFLPQFIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294109 | |
| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3921-12-8 | |
| Record name | Benzoic acid,6-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the impact of natural compounds like 2-Hydroxy-3,6-dimethylbenzoic acid on the circadian clock?
A1: Disruptions to the circadian clock, the internal biological system regulating sleep-wake cycles and other physiological processes, are linked to various health issues, including metabolic disorders and sleep disturbances. Identifying natural compounds that can modulate the circadian clock holds promise for developing novel therapeutic strategies for these conditions. The study on JBIR-26, identified as 2-Hydroxy-3,6-dimethylbenzoic acid, investigates its potential to regulate the circadian clock in mammals []. This research contributes to the expanding field of chronobiology and offers insights into potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![16-[4-(2,4-Dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1194183.png)

